(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid
Overview
Description
The compound “(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid” appears to be an amino acid derivative. It contains a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, an ethylthio group at the 4th position, and a carboxylic acid group at the end of the butanoic acid chain.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an amino group with a BOC protecting group in the presence of a base, followed by the introduction of the ethylthio group through a nucleophilic substitution or addition reaction.Molecular Structure Analysis
The compound has a chiral center at the 2nd carbon atom, which is indicated by the “(S)” in its name. This means that it exists in two enantiomeric forms that are mirror images of each other. The presence of different functional groups like the BOC-protected amino group, ethylthio group, and carboxylic acid also adds to the complexity of the molecule’s structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. The BOC group can be removed under acidic conditions to reveal the free amino group. The ethylthio group might participate in nucleophilic substitution reactions. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and so on.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid would likely make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure and the intermolecular forces at play.Safety And Hazards
Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. However, standard safety procedures should be followed when handling it, including the use of personal protective equipment.
Future Directions
The potential applications and future directions for this compound would depend largely on its biological activity. It could potentially be used in the development of new pharmaceuticals or in other chemical research.
Please note that this is a general analysis and the actual properties and reactions of the compound could vary. For a more accurate analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
(2S)-4-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-5-17-7-6-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBKYJZIWJSOPA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673981 | |
Record name | N-(tert-Butoxycarbonyl)-S-ethyl-L-homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid | |
CAS RN |
16947-91-4 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16947-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-S-ethyl-L-homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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